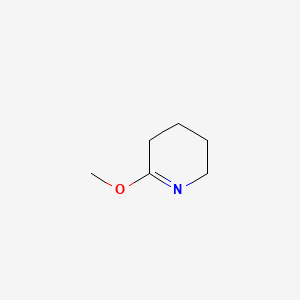

6-Methoxy-2,3,4,5-tetrahydropyridine

Description

The exact mass of the compound o-Methylvalerolactim is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2,3,4,5-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-8-6-4-2-3-5-7-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTUHDRALXNDEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205477 | |

| Record name | o-Methylvalerolactim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5693-62-9 | |

| Record name | o-Methylvalerolactim | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005693629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Methylvalerolactim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-2,3,4,5-tetrahydropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxy-2,3,4,5-tetrahydropyridine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methoxy-2,3,4,5-tetrahydropyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this guide also incorporates information on its closely related analogs to offer a broader understanding of its potential physicochemical properties, synthesis, and biological activities.

Chemical Identity and Properties

Table 1: Physicochemical Data of this compound and Related Analogs

| Property | This compound | 6-Ethoxy-2,3,4,5-tetrahydropyridine | 6-Methoxy-2-methyl-2,3,4,5-tetrahydropyridine | 6-Methoxy-4,4-dimethyl-3-phenyl-2,3,4,5-tetrahydropyridine |

| CAS Number | Not Available | 15200-13-2[2] | 220699-99-0[3] | 2137593-21-4[4] |

| Molecular Formula | C₆H₁₁NO | C₇H₁₃NO[2] | C₇H₁₃NO | C₁₄H₁₉NO[4] |

| Molecular Weight | 113.16 g/mol | 127.18 g/mol [2] | 127.18 g/mol | 217.31 g/mol [4] |

| Physical State | Not Available | Light yellow liquid[2] | Not Available | Expected to be solid[4] |

| Boiling Point | Not Available | 170.5 °C at 760 mmHg[2] | Not Available | Not Available |

| Density | Not Available | 1.003 g/cm³[2] | Not Available | Not Available |

| Refractive Index | Not Available | 1.488[2] | Not Available | Not Available |

| Solubility | Not Available | Not Available | Not Available | Moderately soluble in organic solvents (e.g., ethanol, dichloromethane)[4] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the surveyed literature, general synthetic routes for tetrahydropyridine derivatives can be adapted. A common method involves the cyclization of appropriate precursors. For instance, the synthesis of quinoxaline derivatives, which share some synthetic principles, involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[5]

A plausible synthetic approach for this compound could involve the reaction of a suitable precursor, such as 5-aminopentanal or a derivative, followed by methylation of the resulting intermediate.

General Experimental Workflow for Synthesis

References

An In-depth Technical Guide to the Chemical Properties of 6-Methoxy-2,3,4,5-tetrahydropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 6-Methoxy-2,3,4,5-tetrahydropyridine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document collates available data on its physical and chemical characteristics, spectroscopic profile, reactivity, and potential biological significance, offering a valuable resource for professionals in research and drug development.

Core Chemical Properties

This compound, with the molecular formula C6H11NO, is a cyclic imino ether. While specific experimental data for this compound is limited in publicly available literature, its properties can be reliably estimated based on closely related structures and general chemical principles.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 6-Ethoxy-2,3,4,5-tetrahydropyridine[1] | 2,3,4,5-Tetrahydropyridine[2] |

| Molecular Formula | C6H11NO | C7H13NO | C5H9N |

| Molecular Weight | 113.16 g/mol | 127.18 g/mol | 83.13 g/mol |

| Boiling Point | Estimated: ~150-170 °C | 170.5 °C at 760 mmHg | N/A (Calculated) |

| Density | Estimated: ~0.99 g/cm³ | 1.003 g/cm³ | N/A (Calculated) |

| Appearance | Likely a colorless to light yellow liquid[1] | Light yellow liquid | N/A |

| CAS Number | N/A | 15200-13-2 | 505-18-0 |

Synthesis and Experimental Protocols

A plausible synthetic approach involves the use of Meerwein's salt (trimethyloxonium tetrafluoroborate) or dimethyl sulfate as the methylating agent.

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of δ-valerolactam in an inert solvent (e.g., dichloromethane), an equimolar amount of a methylating agent such as dimethyl sulfate is added dropwise at room temperature under an inert atmosphere.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is quenched with a suitable reagent, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by distillation or column chromatography to yield pure this compound.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | δ ~3.5-3.8 ppm (s, 3H, -OCH₃)δ ~3.2-3.5 ppm (t, 2H, -N-CH₂-)δ ~2.2-2.5 ppm (t, 2H, -C=N-C-CH₂-)δ ~1.5-1.8 ppm (m, 4H, -CH₂-CH₂-) |

| ¹³C NMR | δ ~165-170 ppm (C=N)δ ~50-55 ppm (-OCH₃)δ ~45-50 ppm (-N-CH₂-)δ ~30-35 ppm (-C=N-C-CH₂-)δ ~20-25 ppm (2x -CH₂-) |

| IR (Infrared) | ~2950-2850 cm⁻¹ (C-H stretch)~1650-1680 cm⁻¹ (C=N stretch)~1250-1050 cm⁻¹ (C-O stretch) |

| Mass Spec (EI) | M⁺ at m/z = 113Fragments corresponding to loss of -OCH₃ (m/z = 82) and other alkyl fragments. |

Reactivity and Chemical Behavior

As a cyclic imino ether, this compound is expected to exhibit reactivity characteristic of this functional group. The endocyclic imino ether moiety is the primary site of chemical reactions.

-

Hydrolysis: The C=N bond is susceptible to hydrolysis, particularly under acidic conditions, which would lead to ring-opening and the formation of an amino ester.

-

Nucleophilic Addition: The carbon atom of the imino ether is electrophilic and can be attacked by various nucleophiles. This can lead to ring-opening or substitution at the 6-position.

-

Polymerization: Cyclic imino ethers are known to undergo cationic ring-opening polymerization (CROP), which could potentially be initiated with a suitable cationic initiator.[3][4]

Caption: General reactivity of this compound.

Potential Biological and Pharmacological Significance

While no specific biological activities have been reported for this compound, the tetrahydropyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds.[5] Derivatives of tetrahydropyridine have shown a wide range of pharmacological effects, including:

-

Antimicrobial and antifungal activity[5]

-

Anti-inflammatory properties[5]

-

Neuroprotective and neurotoxic effects[6]

-

Enzyme inhibition, for example, of monoamine oxidase (MAO)[7]

The presence of a methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and ability to cross biological membranes.

Caption: Potential biological targets of tetrahydropyridine derivatives.

Safety and Handling

Specific toxicity data for this compound is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. While specific experimental data is sparse, its chemical properties and reactivity can be inferred from its structure as a cyclic imino ether. The tetrahydropyridine core suggests a potential for biological activity, making this compound and its derivatives interesting targets for future research and development in the pharmaceutical industry. Further investigation is warranted to fully characterize its physical properties, develop efficient synthetic routes, and explore its pharmacological profile.

References

- 1. echemi.com [echemi.com]

- 2. Pyridine, 2,3,4,5-tetrahydro- (CAS 505-18-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. researchgate.net [researchgate.net]

- 4. Poly(cyclic imino ether)s beyond 2-substituted-2-oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-Methoxy-2,3,4,5-tetrahydropyridine: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 6-Methoxy-2,3,4,5-tetrahydropyridine. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and draws comparisons with closely related analogs to offer valuable insights for research and development.

Molecular Structure and Chemical Properties

This compound, a cyclic imine, possesses a six-membered heterocyclic ring containing one nitrogen atom. The presence of a methoxy group at the 6-position significantly influences its electronic properties and potential reactivity.

Table 1: Molecular and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO | PubChem[1] |

| Molecular Weight | 113.16 g/mol | PubChem[1] |

| SMILES | COC1=NCCCC1 | PubChem[1] |

| InChI | InChI=1S/C6H11NO/c1-8-6-4-2-3-5-7-6/h2-5H2,1H3 | PubChem[1] |

| InChIKey | YNTUHDRALXNDEQ-UHFFFAOYSA-N | PubChem[1] |

| Predicted XLogP3 | 0.4 | PubChem[1] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methoxy group protons and the protons of the tetrahydropyridine ring. The methoxy protons would appear as a singlet, while the ring protons would exhibit multiplets due to spin-spin coupling.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the methoxy carbon, the imine carbon (C=N), and the four methylene carbons of the heterocyclic ring. The chemical shift of the imine carbon is expected to be in the downfield region.

Table 2: Predicted NMR Data for this compound and Related Compounds

| Compound | Nucleus | Predicted Chemical Shift (ppm) | Remarks |

| This compound | ¹H | ~3.5-4.0 (s, 3H, -OCH₃), ~1.5-3.5 (m, 8H, ring protons) | Predicted based on general chemical shift ranges. |

| ¹³C | ~160-170 (C=N), ~50-60 (-OCH₃), ~20-50 (ring CH₂) | Predicted based on general chemical shift ranges. | |

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | ¹H | 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H) | Experimental data for a related tetrahydropyrimidine derivative.[2] |

| ¹³C | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 | Experimental data for a related tetrahydropyrimidine derivative.[2] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C=N stretching vibration of the imine group, C-O stretching of the methoxy group, and C-H stretching and bending vibrations of the aliphatic ring.

Table 3: Predicted Infrared Spectroscopy Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=N Stretch (Imine) | 1690 - 1640 |

| C-O Stretch (Methoxy) | 1250 - 1050 |

| C-H Stretch (Aliphatic) | 2950 - 2850 |

| C-H Bend (Aliphatic) | 1470 - 1350 |

Mass Spectrometry (MS)

Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be expected at m/z 113. The fragmentation pattern would likely involve the loss of the methoxy group or cleavage of the tetrahydropyridine ring. PubChem provides predicted mass-to-charge ratios for various adducts.[1]

Table 4: Predicted Mass Spectrometry Data for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 114.09134 |

| [M+Na]⁺ | 136.07328 |

| [M-H]⁻ | 112.07678 |

| [M+NH₄]⁺ | 131.11788 |

| [M+K]⁺ | 152.04722 |

Synthesis of this compound

A general synthetic approach for tetrahydropyridine derivatives involves the cyclization of appropriate precursors. While a specific, detailed protocol for this compound is not extensively documented, a plausible synthesis can be inferred from procedures for related compounds.

Experimental Protocol: A Generalized Approach

A potential synthesis route could involve the reaction of a suitable precursor such as 5-aminovaleraldehyde dimethyl acetal with a methoxylating agent, followed by cyclization. A more direct method is suggested by the synthesis of its metal complexes, which involves the use of the free ligand. The synthesis of the free ligand likely involves the treatment of δ-valerolactam with a methylating agent like dimethyl sulfate or methyl triflate, followed by reduction.

A plausible, though unverified, experimental protocol is as follows:

-

O-Methylation of δ-Valerolactam: To a solution of δ-valerolactam in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile), add a methylating agent such as methyl trifluoromethanesulfonate (methyl triflate) or trimethyloxonium tetrafluoroborate (Meerwein's salt) at 0 °C under an inert atmosphere.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent.

-

Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, the tetrahydropyridine scaffold is a common motif in many biologically active compounds.[3][4] Derivatives of tetrahydropyridine have been shown to exhibit a wide range of pharmacological effects, including neuroprotective, anticancer, and anti-inflammatory properties.[4]

The introduction of a methoxy group can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, O-methylation can increase lipophilicity, potentially enhancing cell uptake and metabolic stability.[5]

Given the structural similarities to other neuroactive compounds, it is plausible that this compound could interact with various receptors and enzymes within the central nervous system. However, without experimental data, any proposed mechanism of action or signaling pathway involvement remains speculative.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-2,3,4,5-tetrahydropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2,3,4,5-tetrahydropyridine is a heterocyclic organic compound belonging to the tetrahydropyridine class. This structural motif is of significant interest in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic molecules.[1][2] The methoxy group attached to the tetrahydropyridine ring can significantly influence the molecule's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles.[3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological relevance.

Core Physicochemical Properties

Quantitative data for this compound is limited, with many properties yet to be experimentally determined. The following table summarizes the available data, including predicted values and data for analogous compounds to provide a comparative reference.

| Property | Value | Source/Method | Notes |

| Molecular Formula | C₆H₁₁NO | - | [4] |

| Molecular Weight | 113.16 g/mol | - | [4] |

| Appearance | Light yellow liquid | Echemi | For the analogous compound 6-ethoxy-2,3,4,5-tetrahydropyridine[5] |

| Boiling Point | Not available | - | Data for the analogous 6-ethoxy-2,3,4,5-tetrahydropyridine is 170.539°C at 760 mmHg[5] |

| Melting Point | Not available | - | Expected to be a liquid at room temperature based on analogous compounds. |

| Density | Not available | - | Data for the analogous 6-ethoxy-2,3,4,5-tetrahydropyridine is 1.003 g/cm³[5] |

| Solubility | Not experimentally determined | - | Expected to be soluble in polar organic solvents. |

| pKa (Predicted) | Not available | - | - |

| XLogP3 (Predicted) | 0.4 | PubChem | [4] |

| CAS Number | 5693-62-9 | ChemScene | [4] |

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable physicochemical data. The following are generalized protocols applicable to the determination of key properties for a liquid amine like this compound.

Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes.

Workflow for Boiling Point Determination

-

Sample Preparation: A small amount of this compound is placed in a small-diameter test tube.

-

Capillary Tube Insertion: A melting point capillary tube is sealed at one end and placed, open end down, into the liquid in the test tube.

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. This assembly is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Heating: The heating bath is gently and uniformly heated.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to be drawn into the capillary tube is recorded as the boiling point.[6]

Determination of Solubility

A qualitative assessment of solubility in various solvents is a fundamental property.[7][8]

Workflow for Solubility Testing

-

Sample Preparation: A small, accurately measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of each test solvent (e.g., 1 mL of water, ethanol, acetone, diethyl ether, and hexane) is added to a separate test tube containing the sample.

-

Mixing: Each test tube is vigorously agitated (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Observation: The mixture is visually inspected to determine if the solute has completely dissolved. The absence of any visible solid particles indicates solubility.

-

Classification: The compound is classified as soluble, partially soluble, or insoluble in each solvent.[9]

Potential Biological Significance and Signaling Pathways

One of the notable mechanisms of action for some tetrahydropyridine derivatives is the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-B.[12] MAO-B is responsible for the degradation of neurotransmitters like dopamine. Inhibition of this enzyme leads to increased dopamine levels in the brain, which is a therapeutic strategy for Parkinson's disease.

Hypothetical Signaling Pathway: MAO-B Inhibition

The following diagram illustrates the general signaling pathway affected by a hypothetical MAO-B inhibitor.

Conclusion

This compound is a compound with potential for further investigation in the field of medicinal chemistry. While a comprehensive experimental dataset of its physicochemical properties is yet to be established, this guide provides the foundational knowledge and standardized protocols necessary for such characterization. The structural similarity to known bioactive tetrahydropyridine derivatives suggests that future research into its biological activities is warranted. The methodologies and potential signaling pathways outlined herein serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

References

- 1. davjalandhar.com [davjalandhar.com]

- 2. researchgate.net [researchgate.net]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C6H11NO) [pubchemlite.lcsb.uni.lu]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.ws [chem.ws]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. benchchem.com [benchchem.com]

- 11. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 6-Methoxy-2,3,4,5-tetrahydropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-2,3,4,5-tetrahydropyridine, a cyclic imino ether, represents a valuable scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the prevalent and effective method of O-alkylation of 2-piperidone. Detailed experimental protocols, quantitative data, and spectroscopic analysis are presented to facilitate its synthesis and characterization in a laboratory setting. Furthermore, this document explores the potential applications of this and related tetrahydropyridine derivatives in drug development, supported by visualizations of relevant synthetic pathways.

Introduction

Tetrahydropyridines (THPs) are a class of nitrogen-containing heterocyclic compounds that exist as three structural isomers: 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine.[1] These structures are found in a variety of natural products and have served as inspiration for the synthesis of numerous biologically active molecules.[1] The discovery of the neurotoxic properties of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) spurred significant interest in the synthesis and pharmacological investigation of THP derivatives.[1]

This compound (CAS No. 5693-62-9) is a cyclic imino ether derivative of the 2,3,4,5-tetrahydropyridine scaffold.[2][3][4] While the initial discovery of this specific compound is not extensively documented in readily available literature, its synthesis is accessible through established organic chemistry methodologies. This guide focuses on the most common and practical approach: the O-alkylation of a lactam precursor.

Core Synthesis Methodology: O-Alkylation of 2-Piperidone

The most direct and widely employed method for the synthesis of this compound is the O-methylation of 2-piperidone (also known as δ-valerolactam). This reaction transforms the lactam into its corresponding cyclic imino ether, specifically an O-methylated derivative.

Reaction Scheme:

Caption: O-methylation of 2-piperidone to form this compound.

Powerful alkylating agents are required for this transformation, with Meerwein's salts, such as trimethyloxonium tetrafluoroborate (Me₃OBF₄), being particularly effective. These reagents are highly electrophilic and readily transfer a methyl group to the oxygen atom of the amide functionality in the lactam.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

2-Piperidone

-

Trimethyloxonium tetrafluoroborate (Me₃OBF₄)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with 2-piperidone (1.0 equivalent). Anhydrous dichloromethane is added to dissolve the lactam.

-

Addition of Alkylating Agent: Trimethyloxonium tetrafluoroborate (1.1 equivalents) is added portion-wise to the stirred solution at room temperature under a nitrogen atmosphere. The reaction mixture is then stirred at room temperature for 12-24 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is stirred for 30 minutes to neutralize any remaining acid.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane. The combined organic extracts are washed with brine.

-

Drying and Concentration: The combined organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless liquid.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₆H₁₁NO | [2] |

| Molecular Weight | 113.16 g/mol | [2] |

| CAS Number | 5693-62-9 | [2][4] |

| Typical Yield | Not explicitly reported, but O-alkylation of lactams with Meerwein's salt is generally high-yielding. |

Spectroscopic Data and Characterization

The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | s | 3H | -OCH₃ | |

| ~3.3 | t | 2H | -N-CH₂- | |

| ~2.2 | t | 2H | -C=N-CH₂- | |

| ~1.7 | m | 4H | -CH₂-CH₂- |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=N | |

| ~53 | -OCH₃ | |

| ~45 | -N-CH₂- | |

| ~30 | -C=N-CH₂- | |

| ~22 | -CH₂- | |

| ~19 | -CH₂- |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Applications in Drug Development

While specific biological activities for the parent this compound are not extensively documented in publicly available literature, the tetrahydropyridine scaffold is of significant interest to medicinal chemists. Derivatives of tetrahydropyridine have been investigated for a wide range of pharmacological activities, including their potential as monoamine oxidase (MAO) inhibitors for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[5]

The introduction of a methoxy group can influence a molecule's pharmacokinetic and pharmacodynamic properties. It can affect lipophilicity, metabolic stability, and binding interactions with biological targets. Therefore, this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Logical Workflow for Derivative Synthesis and Screening

The following diagram illustrates a general workflow for utilizing this compound in a drug discovery program.

Caption: A logical workflow for the development of drug candidates from this compound.

Conclusion

The synthesis of this compound is readily achievable through the O-methylation of 2-piperidone using Meerwein's salt. This technical guide provides a detailed protocol and expected characterization data to aid researchers in its preparation. As a versatile chemical building block, this compound holds promise for the development of novel therapeutic agents, particularly in the realm of neuroscience, by providing a scaffold for the generation of diverse molecular libraries for biological screening. Further research into the specific biological activities of this parent compound and its derivatives is warranted to fully explore its potential in drug discovery.

References

- 1. Buy 6-Methoxy-4,4-dimethyl-3-phenyl-2,3,4,5-tetrahydropyridine (EVT-3113726) | 2137593-21-4 [evitachem.com]

- 2. 5693-62-9 | this compound - Capot Chemical [capotchem.com]

- 3. accelachem.com [accelachem.com]

- 4. 5693-62-9|this compound|BLD Pharm [bldpharm.com]

- 5. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methoxy-2,3,4,5-tetrahydropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2,3,4,5-tetrahydropyridine, also known by its IUPAC name, is a heterocyclic compound belonging to the tetrahydropyridine class. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The presence of a methoxy group and the cyclic imine functionality suggests its potential as a versatile synthetic intermediate and a candidate for biological screening. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological context, with a focus on presenting clear, actionable data and methodologies for researchers.

Chemical and Physical Properties

| Property | Value (this compound) | Value (6-Ethoxy-2,3,4,5-tetrahydropyridine) | Data Source |

| IUPAC Name | This compound | 6-ethoxy-2,3,4,5-tetrahydropyridine | PubChem[1] |

| Synonyms | O-methyl-δ-valerolactim | O-ethyl-δ-valerolactim | Internal Knowledge |

| CAS Number | 5693-62-9 | 15200-13-2 | BLDpharm[2] |

| Molecular Formula | C₆H₁₁NO | C₇H₁₃NO | PubChem[1] |

| Molecular Weight | 113.16 g/mol | 127.18 g/mol | PubChem[1] |

| Boiling Point | Not available | 170.5 °C at 760 mmHg | ECHEMI[3] |

| Density | Not available | 1.003 g/cm³ | ECHEMI[3] |

| XlogP (predicted) | 0.4 | 0.8 | PubChem[1] |

Synthesis and Experimental Protocols

A common and effective method for the synthesis of this compound is through the O-methylation of δ-valerolactam. This reaction typically involves the use of a methylating agent in the presence of a suitable base.

Experimental Protocol: O-methylation of δ-Valerolactam

Materials:

-

δ-Valerolactam (1.0 eq)

-

Dimethyl sulfate (1.2 eq)

-

Sodium hydride (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, a solution of δ-valerolactam in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.

-

The mixture is cooled back to 0 °C, and dimethyl sulfate is added dropwise.

-

The reaction is allowed to warm to room temperature and then gently refluxed for 2-3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure using a rotary evaporator.

-

The crude product is purified by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford this compound.

Synthesis Workflowdot

References

Spectroscopic Profile of 6-Methoxy-2,3,4,5-tetrahydropyridine: A Technical Overview

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key chemical entities is paramount. This guide provides a detailed, albeit currently limited, overview of the spectroscopic data for 6-Methoxy-2,3,4,5-tetrahydropyridine. Due to a lack of publicly available, experimentally verified spectra for this specific compound, this document presents predicted data and information from closely related analogs to offer a foundational understanding.

Introduction

This compound is a heterocyclic compound of interest in synthetic and medicinal chemistry. Its structure, featuring a tetrahydropyridine ring with a methoxy group at the 6-position, suggests potential applications as a building block in the synthesis of more complex molecules. Accurate spectroscopic data is crucial for its identification, characterization, and quality control.

Predicted Mass Spectrometry Data

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 114.09134 |

| [M+Na]⁺ | 136.07328 |

| [M+K]⁺ | 152.04722 |

| [M+NH₄]⁺ | 131.11788 |

| [M-H]⁻ | 112.07678 |

Spectroscopic Data of Analogous Compounds

In the absence of verified data for the target compound, the spectroscopic characteristics of analogous structures can provide valuable insights.

6-methyl-substituted 6-Methoxy-2,3,4,5-tetrahydropyridines

The introduction of a methyl group on the tetrahydropyridine ring influences the spectroscopic properties. Predicted mass spectrometry data for 4-methyl and 3-methyl derivatives are available, though experimental NMR and IR data are similarly scarce.

Tetrahydropyridine Derivatives

A study on 1,2,3,4-tetrahydropyridine derivatives provides some general expectations for the NMR and IR spectra of this class of compounds. For instance, ¹H NMR spectra would be expected to show signals for the methylene protons of the tetrahydropyridine ring, and the methoxy group would appear as a singlet. In the ¹³C NMR spectrum, the carbons of the ring and the methoxy carbon would have characteristic chemical shifts. The IR spectrum would likely exhibit C-H stretching vibrations for the aliphatic and methoxy groups, and a C=N stretching vibration for the imine functionality.[1]

Experimental Protocols: A General Approach

While specific experimental protocols for obtaining the spectroscopic data of this compound are not documented in the searched literature, standard methodologies would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a neat liquid (if applicable), as a thin film on a salt plate (e.g., NaCl or KBr), or as a dispersion in a KBr pellet. The absorption bands would be reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer, with ionization techniques such as electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Data Acquisition and Analysis Workflow

The general workflow for obtaining and analyzing spectroscopic data for a compound like this compound is outlined in the following diagram.

Caption: Workflow for the synthesis, purification, spectroscopic analysis, and data interpretation of a chemical compound.

Conclusion

While a complete, experimentally verified spectroscopic dataset for this compound is not currently available in the public literature, this guide provides valuable predicted mass spectrometry data and insights from analogous compounds. The outlined experimental protocols and workflow represent the standard approach for obtaining and analyzing the necessary spectroscopic information. Further research involving the synthesis and characterization of this compound is required to provide the definitive NMR, IR, and experimental MS data needed for a comprehensive technical whitepaper.

References

Navigating the Uncharted Territory of 6-Methoxy-2,3,4,5-tetrahydropyridine: A Technical Overview of a Scaffold with Therapeutic Potential

An in-depth analysis of the biological activity of 6-Methoxy-2,3,4,5-tetrahydropyridine reveals a significant gap in the current scientific literature and publicly available databases. While this specific molecule remains largely uncharacterized, the broader class of tetrahydropyridine (THP) derivatives has been the subject of extensive research, demonstrating a wide range of pharmacological activities and therapeutic promise. This technical guide will provide a comprehensive overview of the known biological landscape of the tetrahydropyridine scaffold, offering valuable insights for researchers, scientists, and drug development professionals interested in this chemical class.

The tetrahydropyridine moiety is a core structural component in numerous biologically active compounds, including many natural products and synthetic molecules.[1][2] Its presence often confers significant pharmacological properties, with a particular emphasis on activity within the central nervous system (CNS).[3][4] The discovery of the neurotoxic properties of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) spurred extensive investigation into the synthesis and biological effects of THP derivatives, leading to the development of many promising drug candidates.[1]

This guide will explore the diverse biological activities reported for various substituted tetrahydropyridines, present available quantitative data for these related compounds, and outline general experimental approaches for the synthesis and evaluation of novel THP derivatives.

The Tetrahydropyridine Scaffold: A Versatile Pharmacophore

The versatility of the tetrahydropyridine ring system allows for the introduction of various substituents, leading to a broad spectrum of biological activities.[2] Research into this chemical class has uncovered compounds with potential applications as:

-

Monoamine Oxidase (MAO) Inhibitors: Certain tetrahydropyridine derivatives have been identified as potent inhibitors of MAO-A and MAO-B, enzymes crucial in the metabolism of monoamine neurotransmitters. This makes them attractive candidates for the treatment of depression and neurodegenerative disorders like Parkinson's and Alzheimer's diseases.[5]

-

Anticancer Agents: Several novel tetrahydropyridine analogues have demonstrated significant antiproliferative activity against various cancer cell lines, including lung, cervical, and melanoma cancers.[6][7]

-

Central Nervous System (CNS) Active Agents: The structural similarity of some THP derivatives to known psychoactive compounds suggests potential interactions with neurotransmitter systems, such as the dopamine and serotonin pathways. This opens avenues for the development of treatments for mood disorders and other neurological conditions.[8]

-

P-glycoprotein (P-gp) Inhibitors: Some methoxy-substituted quinoline derivatives, which share some structural similarities with the target molecule, have been investigated as inhibitors of P-glycoprotein, a key protein involved in multidrug resistance in cancer.[9]

Quantitative Data for Tetrahydropyridine Derivatives

While no specific quantitative data for this compound is available, the following table summarizes the inhibitory concentrations (IC50) for selected tetrahydropyridine derivatives against Monoamine Oxidase A and B, illustrating the potential of this chemical class.

| Compound | Target | IC50 (µM) |

| 4l | MAO-A | 0.40 ± 0.05 |

| 4n | MAO-B | 1.01 ± 0.03 |

| Clorgyline (Control) | MAO-A | 0.0045 ± 0.0003 |

| l-Deprenyl (Control) | MAO-B | 0.0196 ± 0.001 |

Data extracted from a study on ethyl 1,2,6-triaryl-4-(arylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate derivatives.[5]

Experimental Protocols: A General Approach

The synthesis and biological evaluation of novel tetrahydropyridine derivatives typically follow a structured workflow. The following provides a generalized overview of the methodologies commonly employed.

General Synthesis of Tetrahydropyridine Derivatives

A common synthetic route for preparing densely functionalized tetrahydropyridine derivatives involves a one-pot, multi-component reaction. For example, the reaction of a substituted aniline, ethyl acetoacetate, and a substituted benzaldehyde can yield various tetrahydropyridine-based compounds.[5] The specific reaction conditions, including catalysts and solvents, are optimized to achieve the desired product with high yield.

In Vitro Biological Evaluation

The initial biological assessment of newly synthesized tetrahydropyridine derivatives is typically conducted through a series of in vitro assays.

The ability of compounds to inhibit MAO-A and MAO-B can be determined using a spectrophotometric assay. The assay measures the production of hydrogen peroxide from the oxidative deamination of a substrate (e.g., p-tyramine hydrochloride) by the MAO enzymes. The IC50 values are then calculated to determine the concentration of the compound required to inhibit 50% of the enzyme's activity.[5]

The cytotoxic effects of the compounds on various cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. The IC50 values are determined to quantify the concentration of the compound that causes 50% inhibition of cell growth.[6][7]

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel tetrahydropyridine derivatives.

Signaling Pathways: An Uncharted Map

Due to the absence of specific biological data for this compound, it is not possible to construct diagrams of its potential signaling pathways or mechanisms of action. Further research is required to identify its molecular targets and elucidate the downstream cellular effects.

Conclusion and Future Directions

While the biological activity of this compound remains to be elucidated, the extensive research on the broader class of tetrahydropyridine derivatives highlights a rich and diverse pharmacology. The THP scaffold serves as a valuable starting point for the design and synthesis of novel therapeutic agents targeting a range of diseases, particularly those affecting the central nervous system and cancer.

Future research efforts should focus on the synthesis of this compound and its comprehensive biological evaluation. A systematic screening against a panel of relevant biological targets, including CNS receptors and enzymes, would be a crucial first step in uncovering its potential therapeutic applications. The insights gained from such studies would not only characterize this specific molecule but also contribute to a deeper understanding of the structure-activity relationships within the promising class of tetrahydropyridine compounds.

References

- 1. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy 6-Methoxy-4,4-dimethyl-3-phenyl-2,3,4,5-tetrahydropyridine (EVT-3113726) | 2137593-21-4 [evitachem.com]

- 9. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of 6-Methoxy-2,3,4,5-tetrahydropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-2,3,4,5-tetrahydropyridine, a heterocyclic amine, belongs to the diverse class of tetrahydropyridines, which are scaffolds of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.[1][2][3] While the broader tetrahydropyridine family exhibits a wide range of pharmacological activities, from neurotoxicity to receptor antagonism, the specific mechanism of action for this compound remains largely uncharacterized in publicly available scientific literature. This guide synthesizes the known pharmacology of structurally related tetrahydropyridine derivatives to provide a potential framework for understanding its action, highlights the critical need for empirical investigation, and outlines detailed experimental protocols to elucidate its precise molecular interactions and physiological effects.

Introduction: The Tetrahydropyridine Scaffold

Tetrahydropyridines (THPs) are six-membered heterocyclic compounds containing a nitrogen atom and one double bond in the ring.[1] This structural motif is a key component of many natural alkaloids and synthetic molecules with significant biological activities.[1][3] The pharmacological profile of a tetrahydropyridine derivative is highly dependent on the nature and position of its substituents.

A prominent example is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a well-studied neurotoxin that induces symptoms of Parkinson's disease.[4][5][6] Its mechanism involves enzymatic oxidation to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+), which is then selectively taken up by dopamine transporters in nigrostriatal neurons.[7][8] Inside the neurons, MPP+ inhibits complex I of the mitochondrial respiratory chain, leading to ATP depletion, oxidative stress, and ultimately, neuronal cell death.[4][6][8]

Conversely, other tetrahydropyridine derivatives have been shown to interact with various receptor systems. For instance, certain analogs exhibit affinity for sigma (σ) receptors, particularly the σ2 subtype, which are implicated in cancer and neurological disorders.[9] Others have been investigated as serotonin (5-HT) receptor antagonists, with potential applications in treating psychiatric conditions.[10] This diversity in action underscores the necessity of specific investigation for each unique derivative.

Postulated Mechanism of Action for this compound

Given the lack of direct experimental data, the mechanism of action of this compound can only be hypothesized based on its structural features and the known activities of related compounds. The presence of a methoxy group and the specific arrangement of the double bond could lead to several potential pharmacological activities.

A primary avenue of investigation would be its interaction with monoaminergic systems, including dopamine, serotonin, and norepinephrine transporters and receptors. The nitrogen atom in the tetrahydropyridine ring can be protonated at physiological pH, allowing for potential interactions with the binding sites of these proteins.

Another plausible hypothesis is its interaction with other central nervous system (CNS) receptors, such as glutamate or GABA receptors, or ion channels. The overall lipophilicity and electronic distribution of the molecule will govern its ability to cross the blood-brain barrier and access these targets.

To visualize the potential initial steps of investigation, a logical workflow is proposed below.

Caption: Proposed workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

To systematically investigate the mechanism of action of this compound, a series of well-established experimental protocols are proposed.

Radioligand Binding Assays

This protocol is designed to determine the binding affinity of this compound to a panel of CNS receptors and transporters.

Objective: To identify potential molecular targets.

Materials:

-

This compound

-

Membrane preparations from cells expressing the target receptor/transporter (e.g., CHO or HEK293 cells) or from rodent brain tissue.

-

Specific radioligands for each target (e.g., [³H]raclopride for D2 receptors, [³H]citalopram for the serotonin transporter).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

-

Non-specific binding competitor (e.g., a high concentration of a known ligand for the target).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

96-well filter plates.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and either the vehicle, the non-specific competitor, or varying concentrations of this compound.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a liquid scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the inhibition constant (Ki).

In Vitro Functional Assays (cAMP Assay)

This protocol assesses whether this compound acts as an agonist or antagonist at G-protein coupled receptors (GPCRs) that modulate cyclic adenosine monophosphate (cAMP) levels.

Objective: To determine the functional activity at identified targets.

Materials:

-

This compound

-

Cells expressing the target GPCR (e.g., HEK293 cells).

-

A known agonist and antagonist for the target receptor.

-

Cell culture medium.

-

Forskolin (to stimulate cAMP production).

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

For agonist testing: Treat the cells with varying concentrations of this compound and a known agonist (positive control).

-

For antagonist testing: Pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of a known agonist.

-

Incubate for a specified time at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.

-

Analyze the data to generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists).

Quantitative Data Summary

As no specific experimental data for this compound is currently available, the following tables are presented as templates for organizing future experimental findings.

Table 1: Receptor and Transporter Binding Affinities (Ki, nM)

| Target | This compound | Reference Compound |

| Dopamine Transporter (DAT) | TBD | TBD |

| Serotonin Transporter (SERT) | TBD | TBD |

| Norepinephrine Transporter (NET) | TBD | TBD |

| D2 Receptor | TBD | TBD |

| 5-HT2A Receptor | TBD | TBD |

| σ1 Receptor | TBD | TBD |

| σ2 Receptor | TBD | TBD |

| TBD: To Be Determined |

Table 2: In Vitro Functional Activity

| Target | Assay Type | Agonist EC50 (nM) | Antagonist IC50 (nM) |

| D2 Receptor | cAMP | TBD | TBD |

| 5-HT2A Receptor | Calcium Flux | TBD | TBD |

| TBD: To Be Determined |

Signaling Pathway Visualization

Should this compound be found to act as an agonist at a Gq-coupled receptor, such as the 5-HT2A receptor, the following signaling cascade would be initiated.[11]

Caption: Postulated Gq-coupled receptor signaling pathway.

Conclusion and Future Directions

The mechanism of action of this compound remains an open question that requires dedicated experimental investigation. Based on the diverse pharmacology of the tetrahydropyridine scaffold, a systematic approach involving in vitro binding and functional assays, followed by in vivo studies, is essential. The protocols and frameworks provided in this guide offer a clear path for researchers to elucidate the pharmacological profile of this compound. Future studies should focus on executing these experiments to populate the data tables and validate the proposed signaling pathways. Such research will be crucial in determining the therapeutic potential or toxicological risks associated with this compound and will contribute valuable knowledge to the field of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

- 4. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of MPTP toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. med.upenn.edu [med.upenn.edu]

- 10. THPC (drug) - Wikipedia [en.wikipedia.org]

- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of the Methoxy Group in Tetrahydropyridine Compounds

This guide provides a comprehensive analysis of the multifaceted role of the methoxy group (-OCH₃) in the structure, biological activity, and metabolic fate of tetrahydropyridine (THP) compounds. The THP scaffold is a crucial feature in many biologically active molecules, and the strategic placement of substituents like the methoxy group is a key aspect of medicinal chemistry and drug design.[1][2][3]

Influence of the Methoxy Group on Biological Activity

The introduction of a methoxy group to the tetrahydropyridine core, particularly on an associated phenyl ring, can dramatically alter the compound's pharmacological profile. Its effects are most notably documented in the context of neurotoxicity but extend to other therapeutic areas.

Neurotoxicity and Dopaminergic Systems

The most studied methoxy-substituted tetrahydropyridines are analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potent neurotoxin that induces Parkinsonism by destroying dopaminergic neurons.[4][5]

-

m-Methoxy-MPTP: The analog 1-methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine has been shown to produce persistent depletion of striatal dopamine in mice, indicating a neurotoxic potential similar to MPTP, although it is less potent.[6] This suggests that the methoxy group at the meta position does not eliminate the ability of the compound to be metabolized into a toxic species that targets the nigrostriatal dopamine neurons.[6]

-

Mechanism of Toxicity: Like MPTP, its methoxy-substituted analogs are believed to exert their toxicity after metabolic activation. MPTP is oxidized by monoamine oxidase B (MAO-B), primarily in glial cells, to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+).[4][7][8] This charged molecule is then selectively taken up by the dopamine transporter (DAT) into dopaminergic neurons.[8][9] Inside the neuron, MPP+ inhibits Complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, cell death.[4][7] The presence and position of a methoxy group can influence the rate of this metabolic activation and the affinity for the dopamine transporter.

Other Pharmacological Activities

The tetrahydropyridine moiety is a common scaffold for compounds targeting various biological systems.[1][3] The methoxy group, a prevalent substituent in over 230 approved small-molecule drugs, plays a significant role by modulating ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[10][11]

-

Receptor Interactions: Methoxy groups can act as hydrogen bond acceptors and participate in hydrophobic interactions, enhancing binding affinity to target proteins.[10] For instance, certain tetrahydropyridine derivatives act as agonists at serotonin 5-HT₂A receptors, and methoxy substitutions are common in this class of compounds.[12]

-

Anti-inflammatory and Anticancer Properties: Various substituted THP derivatives have been investigated for anti-inflammatory and anticancer activities.[1] The electronic modulation provided by the methoxy group can influence the reactivity and binding affinity of these compounds with their biological targets.[10]

Structure-Activity Relationships (SAR)

The position of the methoxy group on the phenyl ring of a 4-phenyl-tetrahydropyridine is critical to its activity.

-

Electronic Effects: A methoxy group can donate electron density through resonance (mesomeric effect) and withdraw electron density through induction (inductive effect).[10]

-

At the para-position, the electron-donating resonance effect is dominant.

-

At the meta-position, the inductive effect dominates, making the group electron-withdrawing.[13]

-

These electronic shifts alter the molecule's properties, including its oxidation potential and its ability to interact with enzymes like MAO-B and target receptors.

-

-

Physicochemical and Pharmacokinetic Properties: The methoxy group enhances solubility and modulates the lipophilicity of a molecule, which are crucial for its ADME profile.[10] While it can improve protein-ligand binding, it is also often a metabolic liability, susceptible to O-demethylation.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MPTP - Wikipedia [en.wikipedia.org]

- 5. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of the neurotoxic potential of m-methoxy-MPTP and the use of its N-ethyl analogue as a means of avoiding exposure to a possible Parkinsonism-causing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 13. scispace.com [scispace.com]

Methodological & Application

Synthesis of 6-Methoxy-2,3,4,5-tetrahydropyridine from Piperidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 6-methoxy-2,3,4,5-tetrahydropyridine, a valuable heterocyclic scaffold in medicinal chemistry, starting from piperidine. The synthesis is a two-step process involving the initial oxidation of piperidine to the cyclic imine intermediate, 1-piperideine (2,3,4,5-tetrahydropyridine), followed by the acid-catalyzed addition of methanol. This protocol offers a reliable and accessible method for obtaining α-alkoxy piperidine derivatives, which are of significant interest in the development of novel therapeutic agents due to their diverse biological activities. The document includes detailed methodologies, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Piperidine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals and natural products, exhibiting a broad spectrum of biological activities.[1][2] The introduction of functional groups onto the piperidine ring is a key strategy in medicinal chemistry to modulate the pharmacological properties of these compounds. Specifically, α-alkoxy piperidines, such as this compound, represent an important class of intermediates and potential pharmacophores. Their synthesis from readily available starting materials like piperidine is of significant interest to the drug development community.

The synthetic route detailed herein involves a two-step sequence:

-

Oxidation of Piperidine: Conversion of piperidine to its corresponding cyclic imine, 1-piperideine.

-

Methoxylation of 1-Piperideine: Addition of methanol across the carbon-nitrogen double bond of the imine to yield the target compound.

This document provides two distinct, detailed protocols for the synthesis, enabling researchers to choose the most suitable method based on available reagents and equipment.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of this compound from piperidine, providing a clear comparison of the two presented methods for the oxidation step.

| Step | Method | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |

| 1. Oxidation | Method A | Mercuric Acetate, EDTA | Water/Ethanol | 2 h | Reflux | ~70-80 | >90 |

| 1. Oxidation | Method B | Sodium Hypochlorite | Acetic Acid | 10-15 min | 40-50 | ~65-75 | >90 |

| 2. Methoxylation | Acid-Catalyzed Addition | 1-Piperideine, Methanol, HCl | Methanol | 4 h | Room Temp. | ~85-95 | >95 |

Experimental Protocols

Step 1: Synthesis of 1-Piperideine (2,3,4,5-Tetrahydropyridine) from Piperidine

Two methods are provided for the oxidation of piperidine to 1-piperideine.

Method A: Mercuric Acetate Oxidation

This method utilizes mercuric acetate as the oxidizing agent and is adapted from established procedures for the oxidation of piperidine derivatives.[3]

Materials:

-

Piperidine

-

Mercuric Acetate (Hg(OAc)₂)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Ethanol

-

Water

-

Ammonium Chloride (NH₄Cl) solution (saturated)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperidine (1.0 eq) in a 2:1 mixture of water and ethanol.

-

Add mercuric acetate (1.05 eq) and a catalytic amount of EDTA (0.05 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

After cooling to room temperature, partition the mixture between a saturated aqueous solution of ammonium chloride and dichloromethane.

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford 1-piperideine. The crude product can be used in the next step without further purification.

Method B: Sodium Hypochlorite Oxidation

This method offers a potentially more environmentally benign alternative using readily available bleach.[4][5]

Materials:

-

Piperidine

-

Glacial Acetic Acid

-

Sodium Hypochlorite solution (e.g., commercial bleach, ~5% NaOCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve piperidine (1.0 eq) in glacial acetic acid.

-

Slowly add sodium hypochlorite solution (1.2 eq) over 10-15 minutes, while maintaining the internal temperature between 40-50 °C using an ice bath as needed.

-

Stir the reaction mixture for an additional 30 minutes at room temperature.

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and carefully remove the solvent by distillation to yield 1-piperideine.

Step 2: Synthesis of this compound from 1-Piperideine

This protocol describes the acid-catalyzed addition of methanol to the cyclic imine.[6]

Materials:

-

1-Piperideine (from Step 1)

-

Anhydrous Methanol

-

Hydrochloric Acid (concentrated or as a solution in methanol)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diethyl Ether (Et₂O) or Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve the crude 1-piperideine (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops) or a freshly prepared solution of HCl in methanol.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic.

-

Extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

The product can be purified by vacuum distillation or column chromatography on silica gel.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Applications and Signaling Pathways

Derivatives of tetrahydropyridine are known to possess a wide range of pharmacological activities.[7] While the specific biological profile of this compound is not extensively documented in publicly available literature, its structural motifs are present in numerous bioactive molecules. The piperidine scaffold is a key component in drugs targeting the central nervous system (CNS), and α-functionalized piperidines can act as versatile intermediates for the synthesis of more complex molecules with tailored biological activities.[8][9]

The introduction of a methoxy group at the 6-position of the tetrahydropyridine ring can significantly influence the molecule's lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties.[2] It is plausible that this compound and its derivatives could interact with various receptors and enzymes in the CNS. For instance, similar piperidine-containing structures have been shown to interact with adrenergic, dopaminergic, and serotonergic receptors.[10]

Further research into the biological activity of this compound could involve screening against a panel of CNS targets to elucidate its potential therapeutic applications. The synthetic protocols provided herein offer a reliable means to access this compound for such investigational studies.

Caption: Potential applications of the target compound.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclic imines – preparation and application in synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. NaOCl Bleach Oxidation - Wordpress [reagents.acsgcipr.org]

- 6. Catalytic Asymmetric Addition of Alcohols to Imines: Enantioselective Preparation of Chiral N,O-Aminals [organic-chemistry.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Synthesis of 6-Methoxy-2,3,4,5-tetrahydropyridine

Introduction 6-Methoxy-2,3,4,5-tetrahydropyridine, also known as the O-methyl ether of δ-valerolactam, is a cyclic lactim ether. This class of compounds serves as a versatile building block in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic systems. The electrophilic nature of the imino-ether carbon makes it susceptible to nucleophilic attack, enabling the introduction of various substituents. This reactivity is harnessed in the synthesis of substituted piperidines, which are core structures in many natural products and pharmaceutical agents.

Principle The most common and direct synthesis of this compound involves the O-alkylation of the corresponding lactam, δ-valerolactam (also known as 2-piperidone). This transformation is typically achieved using powerful alkylating agents known as Meerwein's salts, such as trimethyloxonium tetrafluoroborate (TMO) or triethyloxonium tetrafluoroborate (TEO). These oxonium salts are highly effective for the O-alkylation of amides and lactams, which are otherwise poorly nucleophilic at the oxygen atom. The reaction proceeds by the transfer of a methyl group from the oxonium salt to the carbonyl oxygen of the lactam, forming the stable lactim ether product.

An alternative, though less direct, route involves the acid-catalyzed cyclization of 5-aminovaleraldehyde precursors, such as its dimethyl acetal.[1] This method relies on the intramolecular condensation of the terminal amine with the aldehyde (or its protected form) to form the cyclic imine.

Applications The primary application of this compound is as a reactive intermediate in synthetic chemistry. It is a key precursor for:

-

Synthesis of Alkaloids: Many piperidine alkaloids can be synthesized using lactim ethers as key intermediates.

-

Drug Development: The substituted piperidine motif is prevalent in a wide range of therapeutic agents. This compound provides a scaffold for creating novel derivatives for drug discovery programs.[2]

-

Asymmetric Synthesis: Chiral auxiliaries can be introduced by reacting with the lactim ether, leading to the stereoselective synthesis of complex molecules.

Experimental Workflow

Synthesis Protocol

This protocol details the O-methylation of δ-valerolactam to yield this compound using trimethyloxonium tetrafluoroborate.

Materials and Equipment

-

δ-Valerolactam (2-Piperidone)

-

Trimethyloxonium tetrafluoroborate ([ (CH₃)₃O ]BF₄)

-

Dichloromethane (DCM), anhydrous

-